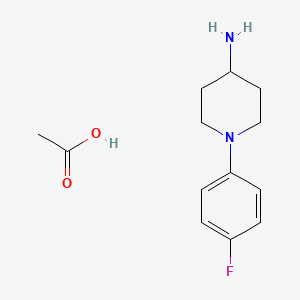

1-(4-Fluorphenyl)piperidin-4-amin

Übersicht

Beschreibung

1-(4-Fluorophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H19FN2O2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Fluorophenyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

Piperidinderivate, wie z. B. “1-(4-Fluorphenyl)piperidin-4-amin”, werden auf verschiedene Weise als Antikrebsmittel eingesetzt .

Antivirale Anwendungen

Piperidinderivate werden auch als antivirale Mittel eingesetzt .

Antimalaria-Anwendungen

Piperidinderivate werden bei der Entwicklung neuer Antimalariamittel eingesetzt. Dazu gehören das Screening synthetischer Moleküle, die mit Hilfe der pharmazeutischen Chemie erzeugt werden, die chemische Modifikation bestehender Antimalariamittel, die Entwicklung von Hybridmolekülen mit einer Kombination geeigneter pharmakokemischer Eigenschaften .

Antimikrobielle und Antimykotische Anwendungen

Piperidinderivate werden als antimikrobielle und antimykotische Mittel eingesetzt .

Antihypertensive Anwendungen

Piperidinderivate werden als Antihypertensiva eingesetzt .

Analgetische und entzündungshemmende Anwendungen

Piperidinderivate werden als analgetische und entzündungshemmende Mittel eingesetzt .

Anti-Alzheimer und Antipsychotische Anwendungen

Piperidinderivate werden als Anti-Alzheimer und Antipsychotika eingesetzt .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives have been shown to have antiplasmodial activity, suggesting they may affect pathways related to the life cycle of the plasmodium parasite .

Pharmacokinetics

The compound’s molecular weight (19425) suggests it may have good bioavailability .

Result of Action

Structurally similar piperidine derivatives have been shown to inhibit the growth of plasmodium falciparum, a parasite that causes malaria .

Biochemische Analyse

Biochemical Properties

1-(4-Fluorophenyl)piperidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, 1-(4-Fluorophenyl)piperidin-4-amine can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of 1-(4-Fluorophenyl)piperidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, 1-(4-Fluorophenyl)piperidin-4-amine can impact cellular metabolism by altering the activity of metabolic enzymes and pathways. These cellular effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of 1-(4-Fluorophenyl)piperidin-4-amine involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical reactions. Additionally, 1-(4-Fluorophenyl)piperidin-4-amine can affect gene expression by interacting with transcription factors and other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s mode of action and its potential therapeutic applications .

Metabolic Pathways

1-(4-Fluorophenyl)piperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes. For instance, it may inhibit or activate enzymes involved in the metabolism of amino acids, lipids, and carbohydrates. Understanding the metabolic pathways of 1-(4-Fluorophenyl)piperidin-4-amine is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1-(4-Fluorophenyl)piperidin-4-amine within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported across cell membranes by specific transporters or bind to proteins that facilitate its distribution within cells. Understanding the transport and distribution of 1-(4-Fluorophenyl)piperidin-4-amine is crucial for determining its bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 1-(4-Fluorophenyl)piperidin-4-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of 1-(4-Fluorophenyl)piperidin-4-amine is crucial for elucidating its mode of action and potential therapeutic applications .

Biologische Aktivität

1-(4-Fluorophenyl)piperidin-4-amine, also known as 4-Fluoro-N-(piperidin-4-yl)aniline, is a compound that has garnered significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(4-Fluorophenyl)piperidin-4-amine is characterized by the following molecular properties:

- Molecular Formula : C11H15FN2

- Molecular Weight : 198.25 g/mol

- Appearance : White to off-white crystalline solid

- Density : Approximately 1.119 g/cm³

- Boiling Point : Around 310.5 ºC at 760 mmHg

The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and receptors.

1-(4-Fluorophenyl)piperidin-4-amine primarily interacts with the central nervous system (CNS) by modulating neurotransmitter systems, particularly dopamine D2 receptors. This interaction is significant for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound has been shown to influence neurotransmitter release and receptor activation, contributing to its therapeutic effects.

Neuropharmacological Effects

Research indicates that 1-(4-fluorophenyl)piperidin-4-amine exhibits various neuropharmacological effects:

- Dopamine D2 Receptor Modulation : The compound demonstrates a strong binding affinity for dopamine D2 receptors, which is essential in managing conditions related to dopamine dysregulation.

Antimalarial Activity

In addition to its CNS effects, studies have explored the antimalarial potential of piperidine derivatives, including 1-(4-fluorophenyl)piperidin-4-amine. A study evaluated several synthetic piperidines against Plasmodium falciparum, revealing that compounds similar to 1-(4-fluorophenyl)piperidin-4-amine showed promising antiplasmodial activity with selectivity indices ranging from 15 to 182 .

Study on Neuropsychiatric Disorders

A clinical study investigated the efficacy of compounds structurally related to 1-(4-fluorophenyl)piperidin-4-amine in patients with schizophrenia. Results indicated significant improvements in positive and negative symptoms when administered as part of a combination therapy targeting dopamine receptors.

Antimalarial Screening

In vitro assays conducted on cultured P. falciparum strains demonstrated that derivatives of 1-(4-fluorophenyl)piperidin-4-amine exhibited IC50 values between 1 and 5 μg/mL against resistant strains, highlighting their potential as novel antimalarial agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and properties of compounds related to 1-(4-fluorophenyl)piperidin-4-amine:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-Fluorophenyl)piperidin-4-amine | 38043-08-2 | Lacks dihydrochloride salt; used in similar research | Moderate D2 receptor affinity |

| N-(3-Fluorophenyl)piperidin-4-amine | 1193389-70-6 | Different substitution on the aromatic ring | Variable neuropharmacological effects |

| 1-(3-Fluorophenyl)piperidin-4-amine | 164721-12-4 | Variation in fluorine position affecting activity | Reduced efficacy compared to para-substituted analogs |

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMQCQUHBXFHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599266 | |

| Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164721-12-4 | |

| Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.